
1,2-Benzenediacetic acid diethyl ester
Vue d'ensemble
Description
1,2-Benzenediacetic acid diethyl ester, also known as diethyl phthalate, is a colorless and odorless liquid that is commonly used as a plasticizer in the manufacturing of various consumer products. It is also used as a solvent for fragrances, perfumes, and other cosmetic products. In recent years, there has been an increasing interest in the scientific research application of diethyl phthalate due to its potential health and environmental effects.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediacetic acid diethyl ester phthalate is not fully understood. However, it is believed to exert its endocrine-disrupting effects by binding to and activating estrogen receptors. This can lead to the disruption of normal hormonal signaling pathways, which can have a range of adverse effects on the body.
Effets Biochimiques Et Physiologiques
Diethyl phthalate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can affect the levels of various hormones, including testosterone, estrogen, and thyroid hormones. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl phthalate is commonly used as a solvent and plasticizer in lab experiments. Its low toxicity and high solubility make it an attractive choice for certain applications. However, its endocrine-disrupting properties can also make it a confounding factor in certain studies, particularly those involving hormonal signaling pathways.
Orientations Futures
There are several areas of future research that could further our understanding of 1,2-Benzenediacetic acid diethyl ester phthalate and its potential health and environmental effects. These include:
1. Investigating the mechanisms of action of 1,2-Benzenediacetic acid diethyl ester phthalate and its metabolites on the endocrine system.
2. Examining the long-term effects of 1,2-Benzenediacetic acid diethyl ester phthalate exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative plasticizers and solvents that are less harmful to human health and the environment.
4. Assessing the environmental impact of 1,2-Benzenediacetic acid diethyl ester phthalate and developing strategies to mitigate its release into the environment.
5. Investigating the potential for 1,2-Benzenediacetic acid diethyl ester phthalate to act as a biomarker for exposure to other endocrine-disrupting chemicals.
In conclusion, 1,2-Benzenediacetic acid diethyl ester phthalate is a widely used chemical that has been extensively studied for its potential health and environmental effects. While it has several advantages for lab experiments, its endocrine-disrupting properties make it a cause for concern. There are several areas of future research that could further our understanding of 1,2-Benzenediacetic acid diethyl ester phthalate and its effects, as well as lead to the development of safer alternatives.
Applications De Recherche Scientifique
Diethyl phthalate has been extensively studied for its potential health and environmental effects. It has been shown to have endocrine-disrupting properties, which can affect the hormonal balance in humans and animals. Studies have also linked 1,2-Benzenediacetic acid diethyl ester phthalate exposure to various adverse health effects, including reproductive and developmental toxicity, neurotoxicity, and carcinogenicity.
Propriétés
Numéro CAS |
17532-66-0 |
|---|---|
Nom du produit |
1,2-Benzenediacetic acid diethyl ester |
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-11-7-5-6-8-12(11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
GTHDFYARNWTZJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=CC=C1CC(=O)OCC |
SMILES canonique |
CCOC(=O)CC1=CC=CC=C1CC(=O)OCC |
Synonymes |
1,2-Benzenediacetic acid diethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

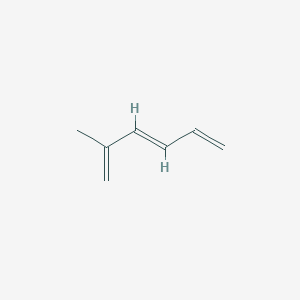


![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
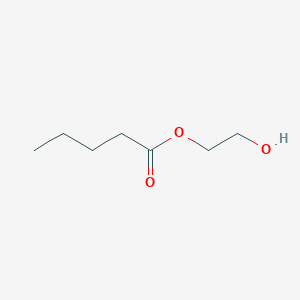
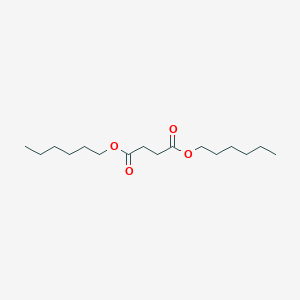
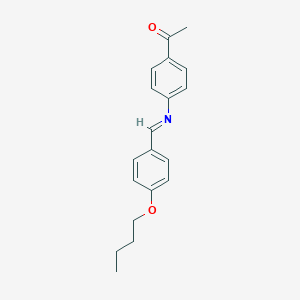

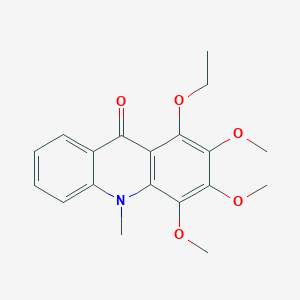

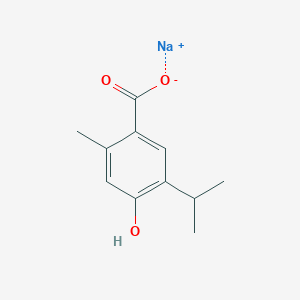
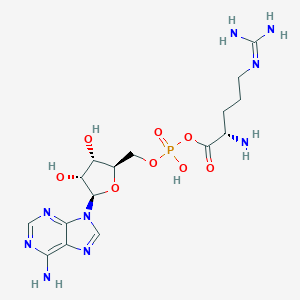
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
